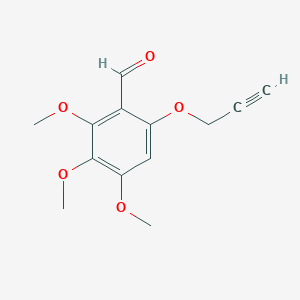

2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde

Description

2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde is a substituted benzaldehyde derivative featuring three methoxy (-OCH₃) groups at positions 2, 3, and 4 of the benzene ring and a 2-propynyloxy (-OCH₂C≡CH) group at position 5. The compound’s molecular formula is C₁₄H₁₄O₅, with a calculated molecular weight of 262.26 g/mol. Its structure combines electron-donating methoxy groups with a propargyl ether moiety, which introduces unique reactivity and steric effects.

Properties

IUPAC Name |

2,3,4-trimethoxy-6-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-6-18-10-7-11(15-2)13(17-4)12(16-3)9(10)8-14/h1,7-8H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCOWJUYOGSDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)OCC#C)C=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233214 | |

| Record name | 2,3,4-Trimethoxy-6-(2-propyn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861208-24-4 | |

| Record name | 2,3,4-Trimethoxy-6-(2-propyn-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-6-(2-propyn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and propargyl alcohol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Reaction Steps: The propargylation of 2,3,4-trimethoxybenzaldehyde is achieved through the nucleophilic substitution of the aldehyde group with propargyl alcohol, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and propynyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2,3,4-Trimethoxy-6-(2-propynyloxy)benzoic acid.

Reduction: 2,3,4-Trimethoxy-6-(2-propynyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde and selected analogs:

Key Observations:

- Electron Effects: Methoxy groups in the target compound are strongly electron-donating (+I effect), activating the benzene ring toward electrophilic substitution but deactivating the aldehyde group toward nucleophilic attack. In contrast, 4-cyanobenzaldehyde contains an electron-withdrawing cyano group (-CN), enhancing the aldehyde’s electrophilicity.

- Propargyl Ether Reactivity: The propargyloxy group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in methyl- or cyano-substituted analogs.

Physicochemical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to nonpolar methyl-substituted analogs.

- Stability: The propargyl ether may introduce thermal instability due to the reactive triple bond, unlike the more stable methyl or cyano substituents.

Biological Activity

2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a benzene ring substituted with three methoxy groups and a propynyloxy group at specific positions. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential cytotoxicity.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.

- DNA Interaction : It may interact with cellular DNA, affecting replication and transcription processes.

- Receptor Modulation : Potential binding to various receptors could influence cellular signaling pathways.

Data Table: Biological Activities and Findings

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with varying concentrations of the compound.

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in mitigating inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,3,4-Trimethoxy-6-(2-propynyloxy)benzenecarbaldehyde?

- The compound can be synthesized via condensation reactions involving substituted benzaldehydes and propargyl ether precursors. A typical approach involves refluxing substituted benzaldehyde derivatives with propargyl halides or alcohols in ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate nucleophilic substitution at the phenolic oxygen . For example, describes a similar method for synthesizing substituted benzaldehyde derivatives using triazole intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm methoxy, aldehyde, and propynyloxy substituents.

- FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns.

- highlights the use of LC-MS and SPE for analyzing structurally similar aldehydes in complex matrices .

Q. How can solubility challenges be addressed during in vitro pharmacological assays?

- Solubility in aqueous buffers can be improved using co-solvents like DMSO or ethanol (<5% v/v). For hydrophobic interactions, micellar systems (e.g., Tween-80) or cyclodextrin encapsulation may enhance bioavailability . emphasizes deactivating glassware with silanizing agents (e.g., DMDCS) to minimize analyte adsorption .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the benzene ring during synthesis?

- Regioselectivity is controlled by steric and electronic effects. For instance:

- Methoxy groups at the 2,3,4-positions act as ortho/para directors, favoring electrophilic substitution at the 6-position.

- Propargyloxy introduction requires careful protection/deprotection of phenolic groups to avoid side reactions. demonstrates analogous regioselective alkylation using Cs₂CO₃ as a base in DMF .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Discrepancies often arise from metabolic instability or poor pharmacokinetic properties. Solutions include:

- Metabolic profiling : Use LC-MS/MS (as in ) to identify degradation products .

- Prodrug design : Modify the aldehyde group to a hydrolytically stable moiety (e.g., acetal) to enhance systemic stability .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the aldehyde’s electrophilicity and frontier molecular orbitals. provides InChI keys for similar aldehydes, enabling comparative quantum mechanical studies .

Q. How do steric effects from the trimethoxy groups influence catalytic coupling reactions?

- Bulky methoxy substituents hinder cross-coupling reactions (e.g., Sonogashira). Mitigation strategies include:

- Using Pd(PPh₃)₄ with CuI co-catalysts to enhance reaction efficiency.

- Elevated temperatures (80–100°C) to overcome steric barriers, as shown in for analogous palladium-catalyzed syntheses .

Methodological Notes

- Synthetic Reproducibility : Ensure strict anhydrous conditions during propargyloxy group installation to prevent hydrolysis of intermediates .

- Analytical Validation : Cross-validate NMR data with DEPT-135 and HSQC experiments to resolve overlapping signals from methoxy groups .

- Biological Assays : Include negative controls (e.g., aldehyde-free analogs) to isolate the pharmacological effects of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.